molecular formula C8H8FNO2 B13978424 6-Ethyl-5-fluoronicotinic acid

6-Ethyl-5-fluoronicotinic acid

Cat. No.: B13978424
M. Wt: 169.15 g/mol
InChI Key: BTSCKXSSFPFBJL-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoropyridine-3-carboxylic acid is a fluorinated pyridine derivative. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoropyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as chlorine, in the pyridine ring . For instance, 4-chloro-3-fluoropyridine can be treated with potassium fluoride (KF) to yield 3,4-difluoropyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group yields carboxylates, while reduction can produce alcohols .

Scientific Research Applications

6-ethyl-5-fluoropyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

    Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor ligands.

    Medicine: The compound’s stability and bioavailability make it a candidate for drug development, particularly in designing anti-inflammatory and anticancer agents.

    Industry: It is used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-fluoropyridine-3-carboxylic acid is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination can enhance its lipophilicity and stability, making it particularly valuable in pharmaceutical applications .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

6-ethyl-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO2/c1-2-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12)

InChI Key

BTSCKXSSFPFBJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C(=O)O)F

Origin of Product

United States

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